1-Methyl-3-(4-methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane
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Overview
Description
1-Methyl-3-(4-methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[310]hexane is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(4-methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane typically involves a multi-step process. One common method includes the cyclopropanation of aldehydes using a copper(I)/secondary amine cooperative catalyst. This reaction enables the construction of the bicyclo[3.1.0]hexane skeleton with high efficiency and enantioselectivity .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of photochemistry, such as [2+2] cycloaddition, can be employed to access new building blocks and derivatives of the bicyclo[3.1.0]hexane structure .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(4-methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
1-Methyl-3-(4-methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis due to its unique reactivity and stereochemistry.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism by which 1-Methyl-3-(4-methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and processes.
Comparison with Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with similar structural features but different reactivity and applications.
Spiroindolines: Compounds with spirocyclic structures that share some chemical properties with bicyclo[3.1.0]hexanes.
Uniqueness: 1-Methyl-3-(4-methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane is unique due to its specific sulfonyl group and the presence of an oxygen atom in the bicyclic ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
918954-51-5 |
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Molecular Formula |
C12H15NO3S |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
1-methyl-3-(4-methylphenyl)sulfonyl-6-oxa-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C12H15NO3S/c1-9-3-5-10(6-4-9)17(14,15)13-7-11-12(2,8-13)16-11/h3-6,11H,7-8H2,1-2H3 |
InChI Key |
WIOGFUFYKCUHPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3C(C2)(O3)C |
Origin of Product |
United States |
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